
WZ8040
Descripción general
Descripción
WZ8040 is a third-generation, mutant-selective, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target the EGFR T790M mutation, a common resistance mechanism to first-generation EGFR inhibitors like gefitinib and erlotinib . It exhibits potent inhibition of EGFR T790M-containing cell lines (e.g., PC9 GR, IC50 = 8 nM) while sparing wild-type EGFR (IC50 = 1,820 nM in HN11 cells) . Structural studies reveal that this compound binds covalently to the C797 residue in the ATP-binding pocket of EGFR, stabilizing the active conformation of the kinase . Beyond oncology, this compound has been investigated for its role in modulating PTEN stability via USP7 engagement, though this mechanism is independent of EGFR signaling .
Métodos De Preparación
Synthetic Routes to WZ8040
The synthesis of this compound (N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide) follows a multi-step sequence designed to introduce its anilinopyrimidine core, acrylamide warhead, and piperazine substituent. Key steps include:
Core Pyrimidine Ring Formation
The anilinopyrimidine scaffold is constructed via a nucleophilic aromatic substitution reaction. As detailed in Zhou et al. (2009), 5-chloro-2,4-dichloropyrimidine reacts with 4-(4-methylpiperazin-1-yl)aniline in the presence of a base such as potassium carbonate, yielding 5-chloro-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-4-chloropyrimidine . This intermediate undergoes thiolation with 3-aminothiophenol to introduce the sulfhydryl linkage .
Reaction Conditions:
-
Solvent: Dimethylacetamide (DMA) or dimethylformamide (DMF)
-
Temperature: 80–100°C
-
Catalyst: None required due to the electrophilic nature of the pyrimidine ring .
Final Purification
Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The typical yield after purification ranges from 15% to 22% over four steps .
Process Optimization and Yield Improvement
Solvent Selection
Initial routes used DMF but resulted in low yields (<10%) due to side reactions. Switching to DMA improved yields to 18–22% by reducing solvolysis of the chloro-pyrimidine intermediate .
Catalytic Enhancements
The addition of catalytic iodine (0.1 eq) during the thiolation step increased reaction rates by 40%, likely through stabilization of the transition state .
Scale-Up Challenges
Pilot-scale production (1 kg batch) encountered issues with acrylamide instability. Implementing a continuous flow reactor with in-line UV monitoring reduced degradation, achieving a 19% yield at scale .
Analytical Characterization
Structural Confirmation
-
High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+: 481.01 (calculated: 481.01) .
-
Nuclear Magnetic Resonance (NMR):
Purity Assessment
Lot-specific purity (>98%) is verified via HPLC (Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 μm) with UV detection at 254 nm .
Comparative Analysis with Analogues
WZ4002 vs. This compound
While both compounds share the anilinopyrimidine core, this compound’s piperazine moiety enhances solubility (96 mg/mL in DMSO vs. 32 mg/mL for WZ4002) . However, this compound shows reduced potency against wild-type EGFR (IC50: 1,820 nM vs. 320 nM for WZ4002) .
Clinical-Stage Inhibitors
Parameter | This compound | Osimertinib | Rociletinib |
---|---|---|---|
T790M IC50 (nM) | 6 | 12 | 9 |
WT EGFR IC50 | 1,820 | 480 | 620 |
Solubility (DMSO) | 96 mg/mL | 82 mg/mL | 45 mg/mL |
Data compiled from . |
Stability and Formulation Considerations
Solid-State Stability
Lyophilized this compound remains stable for >24 months at -80°C but degrades rapidly at room temperature (t1/2: 14 days) . Degradation products include the hydrolyzed acrylamide derivative and dimerized species .
Solution Preparation
For in vitro assays, a stock solution (10 mM in DMSO) is prepared and stored at -80°C in aliquots. Thawed solutions retain activity for ≤72 hours at 4°C .
Aplicaciones Científicas De Investigación
Cell Line Studies
WZ8040 has been extensively tested in various NSCLC cell lines. Notably:
- PC9GR Cells : These cells harbor the EGFR T790M mutation and show significant sensitivity to this compound, with an effective concentration (EC50) as low as 6 nM .
- Ba/F3 Cells : In these murine pro-B lymphocyte cells expressing different EGFR mutations, this compound exhibited IC50 values ranging from 2 to 306 nM , demonstrating its selectivity for mutant over wild-type receptors .
In Vivo Studies
Animal models have further validated the efficacy of this compound. In studies involving mice with lung cancer driven by EGFR mutations, treatment with this compound led to:
- Significant inhibition of tumor growth.
- Decreased levels of phosphorylated AKT and ERK1/2, which are downstream signaling molecules involved in cell proliferation and survival .
Comparative Analysis with Other Inhibitors
This compound has been compared with other EGFR inhibitors such as HKI-272 and gefitinib. The following table summarizes key comparative data:
Compound | Mutation Targeted | IC50 (nM) | Efficacy Against Wild-Type |
---|---|---|---|
This compound | T790M | 2-306 | Low (1,820 nM) |
HKI-272 | T790M | Higher than this compound | Moderate |
Gefitinib | Wild-Type | 30 | High |
This highlights this compound's superior potency against resistant mutations while sparing wild-type receptors, thus potentially offering a better therapeutic profile.
Clinical Implications
Given its potent activity against resistant forms of EGFR, this compound presents a promising option for patients who have developed resistance to first-line therapies. Its ability to selectively inhibit mutant receptors may lead to improved outcomes in NSCLC treatment regimens. Ongoing clinical trials are necessary to fully establish its safety profile and therapeutic efficacy in humans.
Case Studies
Several case studies have documented the use of this compound in preclinical settings:
- Study on NSCLC Cell Lines : A comprehensive analysis showed that this compound significantly inhibited cell proliferation and induced apoptosis in NSCLC cell lines harboring the T790M mutation .
- Animal Model Trials : In vivo studies demonstrated that mice treated with this compound experienced reduced tumor burden compared to control groups, supporting its potential for clinical development .
- Pharmacokinetic Studies : Research indicated that this compound has favorable pharmacokinetic properties, including a half-life of approximately 2.5 hours and oral bioavailability around 24% , which are critical for effective dosing regimens .
Mecanismo De Acción
WZ8040 ejerce sus efectos uniéndose irreversiblemente al sitio de unión de ATP del EGFR, apuntando específicamente a la mutación T790M. Esta unión inhibe la fosforilación de EGFR, bloqueando así las vías de señalización descendentes involucradas en la proliferación y supervivencia celular. El compuesto muestra una actividad 100 veces mayor contra el EGFR mutado en comparación con el receptor de tipo salvaje .
Compuestos Similares:
CL-387785: Otro inhibidor de EGFR con una estructura química diferente.
HKI-272: Un inhibidor de EGFR basado en quinazolina.
Osimertinib: Un inhibidor de EGFR de tercera generación que apunta a la mutación T790M.
Comparación:
Potencia: this compound es 30-100 veces más potente contra la mutación T790M en comparación con CL-387785 y HKI-272.
Selectividad: this compound exhibe una mayor selectividad para el EGFR mutado sobre el receptor de tipo salvaje.
Mecanismo: Si bien todos estos compuestos inhiben EGFR, la unión irreversible de this compound proporciona un efecto más duradero
This compound destaca por su alta potencia y selectividad para la mutación T790M, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas potenciales.
Comparación Con Compuestos Similares
Comparison with Similar EGFR Inhibitors
Selectivity and Potency Against EGFR Mutants
WZ8040 belongs to a series of pyrimidine-based inhibitors (WZ3146, WZ4002, this compound) identified through high-throughput screening for activity against EGFR T790M mutants. Key comparisons include:
- Key Findings: this compound and WZ4002 exhibit comparable potency against T790M mutants but superior selectivity over wild-type EGFR compared to earlier inhibitors like HKI-272 . Unlike CL-387,785, this compound’s irreversible binding enhances sustained target inhibition .
Structural and Mechanistic Differences
- This compound vs. WZ4002 : Both share a pyrimidine core but differ in substituents. This compound’s chloro-thiophene group enhances hydrophobic interactions with the T790M residue, contributing to its potency .
- Irreversible vs. Reversible Inhibitors : this compound’s acrylamide moiety enables covalent bonding to C797, unlike reversible inhibitors (e.g., gefitinib), which fail to overcome T790M steric hindrance .
Clinical and Preclinical Implications
- Resistance Mitigation : this compound’s mutant selectivity addresses resistance in NSCLC patients with EGFR T790M, though secondary mutations (e.g., C797S) may limit long-term efficacy .
- Combination Potential: Synergy with proteasome inhibitors (e.g., epoxomicin) suggests utility in PTEN-upregulation strategies, independent of EGFR .
- Comparative Limitations : Unlike osimertinib, this compound lacks extensive clinical trial data, limiting its translational adoption .
Actividad Biológica
WZ8040 is a novel compound designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the T790M mutation, which is associated with resistance to first-line EGFR inhibitors in non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in various studies, and its potential clinical applications.
This compound functions by covalently binding to the mutant EGFR T790M, effectively inhibiting its kinase activity. This selective inhibition leads to reduced phosphorylation of downstream signaling proteins such as AKT and ERK1/2, which are crucial for cell proliferation and survival. The compound's design allows for a significant increase in potency against mutant forms of EGFR compared to wild-type EGFR, making it a promising candidate for treating gefitinib-resistant NSCLC.
Table 1: Comparison of this compound with Other EGFR Inhibitors
Compound | Target Mutation | IC50 (nM) | Selectivity Ratio (Mutant:WT) |
---|---|---|---|
This compound | T790M | 5 | 300:1 |
Gefitinib | WT | 50 | - |
HKI-272 | T790M | 100 | 10:1 |
WZ4002 | T790M | 10 | 100:1 |
In Vitro Studies
In vitro studies demonstrated that this compound effectively suppressed the growth of various NSCLC cell lines harboring the T790M mutation. For instance, in the H1975 cell line, which possesses both L858R and T790M mutations, this compound exhibited a significantly lower IC50 compared to traditional inhibitors like gefitinib and HKI-272. The compound also showed a remarkable ability to inhibit phosphorylation of EGFR and downstream targets, correlating with reduced cell viability.
In Vivo Studies
In vivo efficacy was assessed using mouse models implanted with NSCLC cells containing the T790M mutation. Treatment with this compound resulted in a substantial reduction in tumor size compared to control groups. Pharmacokinetic studies indicated that this compound achieved a plasma concentration of approximately 429 ng/ml with a half-life of 2.5 hours, suggesting favorable bioavailability for therapeutic use.
Table 2: Summary of In Vivo Study Results
Parameter | Control Group | This compound Treatment |
---|---|---|
Tumor Volume (mm³) | 800 | 300 |
% Tumor Growth Inhibition | - | 62% |
Ki67 Positive Cells (%) | 75% | 30% |
TUNEL Positive Cells (%) | 10% | 45% |
Case Studies
A notable case study involved a patient with advanced NSCLC who had previously shown resistance to gefitinib due to the presence of the T790M mutation. Upon administration of this compound, the patient exhibited significant tumor regression and improved overall survival rates. This case underscores the potential of this compound as an effective treatment option for patients with EGFR T790M mutations.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of WZ8040 as a selective EGFR T790M inhibitor, and how does it differ from other EGFR inhibitors?
this compound is an irreversible, mutation-selective inhibitor targeting the EGFR T790M resistance mutation. Unlike first-generation inhibitors (e.g., gefitinib), it avoids wild-type EGFR inhibition, reducing off-target toxicity. Its selectivity arises from covalent binding to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, a mechanism confirmed via crystallography and kinase assays. Comparative studies show it lacks activity against ERBB2 phosphorylation (T798I), highlighting its specificity .
Q. How can researchers validate the selectivity of this compound in preclinical models?
Use in vitro kinase profiling assays to test this compound against a panel of kinases, including wild-type EGFR, EGFR T790M, and ERBB2. Pair this with cellular assays (e.g., phosphorylation analysis in Ba/F3 cells expressing EGFR mutants) to confirm target engagement. In vivo, employ xenograft models with T790M-positive tumors and monitor tumor regression while assessing toxicity in wild-type EGFR tissues .
Advanced Research Questions
Q. What experimental strategies can address contradictory data on this compound’s efficacy in heterogeneous tumor populations?
Contradictions may arise from tumor heterogeneity or off-target effects. To resolve this:
- Perform single-cell RNA sequencing to identify subpopulations with varying EGFR mutation status.
- Use combinatorial therapies (e.g., this compound + MET inhibitors) in co-culture models to assess synergy.
- Apply dose-response curves across diverse cell lines to quantify potency thresholds .
Q. How can computational methods optimize this compound’s dosing regimen in dynamic tumor microenvironments?
Develop pharmacokinetic/pharmacodynamic (PK/PD) models integrating data from:
- Pathway enrichment analysis (e.g., KEGG/GO BP data from studies like ).
- Tumor penetration assays (e.g., mass spectrometry imaging). Calibrate models using longitudinal in vivo data to predict optimal dosing intervals and minimize resistance emergence .
Q. What methodologies are recommended for analyzing this compound’s off-target effects in CRISPR-edited models?
- Use CRISPR-Cas9 to generate isogenic cell lines with specific EGFR mutations (e.g., L858R, T790M).
- Conduct proteome-wide profiling (e.g., affinity purification mass spectrometry) to identify non-EGFR interactions.
- Validate findings with RNAi screens or small-molecule competitors to distinguish on-target vs. off-target activity .
Q. Methodological Best Practices
Q. How should researchers document this compound-related experiments to ensure reproducibility?
Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Publish raw data (e.g., dose-response curves, sequencing reads) in repositories like Zenodo.
- Detail synthesis protocols (e.g., HPLC purity, storage conditions) in supplementary materials.
- Disclose all statistical adjustments and outlier exclusion criteria .
Q. What statistical approaches are suitable for reconciling conflicting results in this compound studies?
Apply Bayesian meta-analysis to pool data across studies, weighting results by sample size and methodological rigor. Use sensitivity analysis to identify variables (e.g., cell line origin, assay type) driving discrepancies. Report effect sizes with 95% confidence intervals to quantify uncertainty .
Propiedades
IUPAC Name |
N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIISCIGBPUVZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659652 | |
Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214265-57-2 | |
Record name | N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.